2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
The synthesis of 2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one typically involves the reaction of 5-methyl-1,2-thiazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation, potentially forming sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes . The chlorine atom and carbonyl group also play roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C6H6ClNOS |
---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C6H6ClNOS/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3 |
InChI Key |
KRBUEMKISOUWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NS1)C(=O)CCl |
Origin of Product |
United States |
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